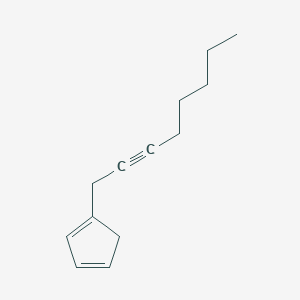

1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene

Description

Significance of Cyclopenta-1,3-diene Derivatives in Contemporary Organic Chemistry

Cyclopenta-1,3-diene and its derivatives are foundational scaffolds in modern organic chemistry. researchgate.net This significance stems from the unique electronic and structural properties of the five-membered ring system. As a conjugated diene, cyclopentadiene (B3395910) is highly reactive in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govlibretexts.org Its high reactivity, often not requiring harsh conditions, makes it an ideal component for constructing complex polycyclic frameworks. nih.govresearchgate.net

The deprotonation of cyclopentadiene at its methylene (B1212753) bridge results in the formation of the cyclopentadienyl (B1206354) anion, a highly stable and aromatic species. ucla.edu This anion is a crucial ligand in organometallic chemistry, forming stable complexes (metallocenes) with a wide range of transition metals. These organometallic compounds are pivotal catalysts in various industrial and academic settings, including polymerization and asymmetric synthesis.

Furthermore, the functionalization of the cyclopentadiene ring allows for the fine-tuning of its steric and electronic properties. This has led to the development of a vast library of derivatives with tailored reactivity and selectivity for specific synthetic applications. researchgate.net The ability to introduce various substituents onto the cyclopentadiene core makes it a versatile building block for natural product synthesis and materials science. researchgate.net

Synthetic Utility of Alkynyl Functionalization in Conjugated Diene Systems

The introduction of an alkynyl group onto a conjugated diene system creates a molecule with a rich and diverse reactivity profile. Alkynes are high-energy functional groups that can participate in a wide array of chemical transformations. nih.gov Their linear geometry and the presence of two π-bonds make them valuable handles for constructing complex molecular architectures.

Alkynyl-functionalized conjugated dienes are precursors to a variety of important structural motifs. The alkyne moiety can undergo reactions such as hydro- and carbometalation, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. acs.org These transformations allow for the selective introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Academic Research Focus on 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene: A Unique Hybrid System

While specific research on this compound is not extensively documented in publicly available literature, its structure as a hybrid system combining a cyclopentadiene ring with an internal alkyne suggests significant potential for academic investigation. The juxtaposition of these two reactive moieties would likely be the central theme of such research.

A primary area of investigation would be the intramolecular interactions and reactions between the diene and the alkyne. Depending on the conformational flexibility of the molecule, it could be a candidate for intramolecular Diels-Alder reactions, leading to the formation of complex, bridged bicyclic structures. The substitution pattern on the cyclopentadiene ring (1-substituted) would influence the regioselectivity of such reactions.

Another research avenue would be the exploration of its utility in organometallic chemistry. The cyclopentadienyl moiety could serve as a ligand for transition metals, while the pendant alkyne could either remain as a reactive handle for further functionalization or also coordinate to the metal center, potentially leading to novel catalytic activities. The long alkyl chain (octynyl group) could also influence the solubility and physical properties of any resulting metal complexes.

The electronic properties of this compound would also be of interest. The extent of electronic communication between the π-systems of the diene and the alkyne would be a subject of both experimental and computational studies. This could have implications for its potential use in the development of novel conjugated materials.

Data Tables

Table 1: General Properties of Parent Scaffolds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Cyclopenta-1,3-diene | C₅H₆ | 66.10 | Highly reactive diene, precursor to the aromatic cyclopentadienyl anion. ucla.edu |

| Oct-2-yne | C₈H₁₄ | 110.20 | Internal alkyne with a six-carbon chain. |

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Potential Outcome | Significance |

| Diels-Alder Reaction | Formation of polycyclic adducts. | Access to complex molecular scaffolds. nih.govlibretexts.org |

| Deprotonation & Metalation | Formation of a cyclopentadienyl ligand with a pendant alkyne. | Synthesis of novel organometallic complexes and catalysts. |

| Alkyne Functionalization | Selective transformation of the triple bond. | Introduction of diverse functional groups. nih.gov |

| Intramolecular Cyclization | Formation of bridged bicyclic systems. | Rapid construction of complex ring systems. researchgate.netrsc.org |

Synthetic Pathways to this compound and Related Alkynyl Cyclopentadienes

The synthesis of alkynyl-substituted cyclopentadienes, such as this compound, involves sophisticated methodologies that either attach an alkynyl group to a pre-existing cyclopentadiene ring or construct the five-membered ring with the alkynyl moiety already incorporated. These strategies are crucial for creating ligands for organometallic chemistry and precursors for complex molecular scaffolds.

Structure

3D Structure

Properties

CAS No. |

90195-65-6 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-oct-2-ynylcyclopenta-1,3-diene |

InChI |

InChI=1S/C13H18/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11H,2-5,10,12H2,1H3 |

InChI Key |

SGGXYEPGQDBLPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC1=CC=CC1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Oct 2 Yn 1 Yl Cyclopenta 1,3 Diene

Reactions Involving the Oct-2-YN-1-YL Alkynyl Group

The alkynyl group in 1-(oct-2-yn-1-yl)cyclopenta-1,3-diene is a site of rich reactivity, particularly in the presence of metal catalysts.

Metal-Catalyzed Alkyne Transformations and Activation Strategies

Gold(I)-Catalyzed Reactions and Alkyne Activation

Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes. nih.govyoutube.com This activation renders the alkyne susceptible to attack by various nucleophiles, enabling a wide range of transformations. uni-heidelberg.de For this compound, gold(I) catalysis could facilitate intramolecular reactions involving the cyclopentadiene (B3395910) ring as a nucleophile.

The general mechanism of gold(I)-catalyzed alkyne activation involves the coordination of the gold(I) complex to the alkyne, forming a π-complex. youtube.com This coordination increases the electrophilicity of the alkyne, allowing for subsequent nucleophilic attack.

Potential gold(I)-catalyzed transformations for this compound include:

Intramolecular Cycloadditions: The activated alkyne can undergo cycloaddition reactions with the diene system of the cyclopentadienyl (B1206354) ring. beilstein-journals.orgacs.org

Nucleophilic Addition: External nucleophiles can add across the alkyne, leading to a variety of functionalized products. acs.orgdoi.org

Cobalt-Catalyzed Homo-Ene Reactions

Cobalt complexes can catalyze a variety of reactions involving alkynes and dienes. One such reaction is the homo-ene reaction, which is a type of formal ene reaction where a 1,3-diene acts as the enophile. While specific examples for this compound are not documented, analogous cobalt-catalyzed cycloadditions of 1,2-dienes and 1,3-diynes suggest the feasibility of such transformations. nih.gov

Ruthenium-Promoted Isomerization of Alkynes to 1,3-Dienes

Ruthenium catalysts are known to promote the isomerization of alkynes to 1,3-dienes. nih.govorganic-chemistry.org This transformation is highly atom-economical and can lead to the formation of conjugated diene systems. nih.gov For this compound, ruthenium-catalyzed isomerization could lead to the formation of a conjugated triene system, significantly altering the electronic and reactive properties of the molecule.

The mechanism of this isomerization is believed to proceed through a ruthenacycle intermediate. nih.gov The regioselectivity of the reaction is influenced by the substitution pattern of the starting alkyne.

| Metal Catalyst | Transformation | Potential Product |

| Gold(I) | Intramolecular cycloaddition | Bicyclic compounds beilstein-journals.orgacs.org |

| Cobalt | Homo-ene reaction / Cycloaddition | Fused ring systems nih.gov |

| Ruthenium | Isomerization of alkyne to 1,3-diene | Conjugated triene system nih.govorganic-chemistry.org |

Cycloaddition Reactions of the Alkynyl Moiety

The carbon-carbon triple bond of the octynyl group in this compound can participate as a π-system in various cycloaddition reactions. These reactions are fundamental for the construction of cyclic and heterocyclic frameworks.

One of the most significant cycloaddition reactions involving alkynes is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne acts as a dienophile. While simple alkynes are generally poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or through thermal and catalytic activation. wiley-vch.de In the context of this compound, the alkyne could react with an external diene. However, the more prevalent cycloaddition pathway is often the intramolecular Diels-Alder reaction, which is discussed in a later section.

Another important class of cycloadditions is the [2+2+2] cycloaddition, typically catalyzed by transition metals such as rhodium or cobalt. wiley-vch.deacs.org This reaction allows for the atom-efficient synthesis of substituted benzene (B151609) derivatives by combining three alkyne units. In the presence of a suitable catalyst and other alkyne molecules, the alkynyl moiety of this compound could trimerize or co-cyclotrimerize with other alkynes. nih.gov

Furthermore, the alkyne can undergo [2+2] cycloadditions with suitable partners like ketenes to form four-membered rings. chempedia.info These reactions are often thermally induced and proceed with a high degree of stereospecificity. Strained cycloalkynes exhibit particularly high reactivity in these transformations. researchgate.netyoutube.com

The following table summarizes potential intermolecular cycloaddition reactions of the alkynyl moiety with representative reaction partners.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Plausible Yield (%) |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | High Temperature | Substituted Cyclohexadiene | 40-60 |

| [2+2+2] Cycloaddition | Propyne (excess) | Co₂(CO)₈ | Polysubstituted Benzene | 50-70 |

| [2+2] Cycloaddition | Diphenylketene | Heat | Substituted Cyclobutenone | 60-80 |

Functionalization of the Alkynyl Moiety through Addition Reactions

The π-bonds of the alkyne in this compound are susceptible to attack by a variety of electrophilic and nucleophilic reagents, leading to a wide range of functionalized products. These addition reactions are a cornerstone of alkyne chemistry. scienceready.com.aubyjus.com

Electrophilic Additions:

Halogenation: The addition of halogens such as chlorine or bromine across the triple bond typically occurs in a stepwise manner. The reaction can often be controlled to yield the di-halogenated alkene, which can then react further to produce a tetra-halogenated alkane. byjus.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) also proceeds in a stepwise fashion. For an internal alkyne like that in the target molecule, the regioselectivity is less pronounced than with terminal alkynes, potentially leading to a mixture of vinyl halide isomers. scienceready.com.au

Hydration: In the presence of a mercury catalyst and strong acid, water can add across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. byjus.com

Nucleophilic Additions:

Conjugate or Michael additions can occur if the alkyne is activated with an electron-withdrawing group. While the octynyl moiety is not inherently activated, certain reaction conditions or catalysts can promote nucleophilic attack. acs.org

The table below illustrates some common addition reactions for the functionalization of the alkynyl group.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Plausible Yield (%) |

| Bromination | Br₂ in CCl₄ | Room Temperature | Dibromoalkene | 85-95 |

| Hydrochlorination | HCl (gas) | Acetic Acid | Chloroalkene | 70-85 |

| Hydration | H₂O, H₂SO₄ | HgSO₄ | Ketone | 60-75 |

Interplay and Synergistic Reactivity between the Diene and Alkyne Moieties

The close proximity of the cyclopentadiene ring and the octynyl chain in this compound allows for intricate interactions between the two functional groups, leading to unique intramolecular reactions and challenges in chemoselectivity.

Intramolecular Reaction Cascades and Tandem Processes

The most prominent intramolecular reaction for a molecule with a tethered diene and dienophile is the intramolecular Diels-Alder (IMDA) reaction. masterorganicchemistry.com In this case, the cyclopentadiene acts as the diene and the alkyne serves as the dienophile. The feasibility and outcome of the IMDA reaction are highly dependent on the length and flexibility of the tether connecting the two moieties. masterorganicchemistry.com For this compound, the tether is relatively short, which could influence the stereochemical outcome of the resulting bicyclic system. Such reactions are powerful tools for the rapid construction of complex polycyclic molecules. rsc.orgnih.gov

Transition metal catalysis can also initiate reaction cascades. For example, a rhodium or cobalt catalyst could first coordinate with the alkyne and diene, leading to the formation of a metallacyclopentadiene. acs.org This intermediate could then undergo further reactions, potentially involving other molecules or intramolecular rearrangements, to generate complex carbocyclic structures. acs.org

Chemoselectivity in Competitive Reaction Pathways

The presence of two reactive sites, the diene and the alkyne, introduces the challenge of chemoselectivity. nih.gov Different reagents or catalysts can selectively target one functional group over the other. For instance, in a Diels-Alder reaction with an external dienophile, the cyclopentadiene is generally a much more reactive diene than the alkyne is a dienophile. nih.gov Therefore, the reaction is likely to occur preferentially at the diene.

Conversely, certain transition metal catalysts are known to have a high affinity for alkynes and may selectively catalyze reactions at the triple bond. acs.org The choice of catalyst and ligands can be crucial in directing the reaction towards a desired pathway, such as a [4+2] cycloaddition involving the diene or a [2+2] cycloaddition involving the alkyne. nih.gov

The reaction conditions also play a critical role. For example, thermal conditions might favor an intramolecular Diels-Alder reaction, while specific catalytic systems could promote intermolecular cross-coupling at either the diene or the alkyne. nih.gov The ability to control this chemoselectivity is a key aspect in the synthetic utility of diene-alkyne compounds. nih.gov

Computational and Theoretical Investigations of 1 Oct 2 Yn 1 Yl Cyclopenta 1,3 Diene Chemistry

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its fundamental chemical properties. Through methods like molecular orbital (MO) theory, it is possible to gain insights into the distribution of electrons and predict how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the reactivity of molecules, particularly in pericyclic reactions. uniurb.it It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comresearchgate.net The energy and symmetry of these orbitals dictate the feasibility and pathway of a reaction.

For 1-(oct-2-yn-1-yl)cyclopenta-1,3-diene, the cyclopentadiene (B3395910) moiety acts as the diene component, which is typically electron-rich in normal-demand Diels-Alder reactions. The HOMO of the diene interacts with the LUMO of a dienophile. The energy of the HOMO is a measure of its nucleophilicity; a higher HOMO energy indicates a greater tendency to donate electrons. taylorandfrancis.com Conversely, the LUMO energy reflects electrophilicity. The octynyl substituent's electronic influence—whether it is electron-donating or electron-withdrawing—will modulate the HOMO and LUMO energy levels of the cyclopentadiene ring, thereby tuning its reactivity. rsc.org Computational studies on various substituted cyclopentadienes have shown that electron-donating groups increase the global nucleophilicity of the diene system. mdpi.com The energy gap between the HOMO and LUMO is also a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

| Substituent (R) on Cyclopentadiene | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -H (Unsubstituted) | -5.85 | 0.55 | 6.40 |

| -CH₃ (Electron-Donating) | -5.70 | 0.60 | 6.30 |

| -CN (Electron-Withdrawing) | -6.10 | -0.20 | 5.90 |

| -C≡C-R (Alkynyl Group - Predicted) | -5.95 | 0.30 | 6.25 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com These analyses are vital for identifying the most stable, low-energy conformations that a molecule is likely to adopt, which in turn influences its reactivity. lumenlearning.com

For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the C1 carbon of the octynyl substituent to the cyclopentadiene ring. Different rotational angles will result in various conformers with distinct energies due to steric hindrance and stereoelectronic effects. imperial.ac.ukutdallas.edu

Computational methods can perform a systematic scan of the potential energy surface by rotating this bond through 360 degrees. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. The global minimum is the most stable conformation of the molecule. Understanding the preferred geometry is essential, as it dictates the accessibility of the diene face for reactions like cycloadditions.

| Conformer Description | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Global Minimum (Staggered) | ~60 | 0.00 | Most Stable |

| Local Minimum (Anti-periplanar) | 180 | 0.75 | Stable |

| Transition State (Eclipsed) | 0 | 4.50 | Unstable |

| Transition State (Eclipsed) | 120 | 3.80 | Unstable |

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to study chemical reactions, providing detailed insights into reaction pathways and the structures of transition states. mdpi.com

Pericyclic reactions, such as the Diels-Alder cycloaddition, are characteristic of cyclopentadiene and its derivatives. libretexts.orgnih.gov These reactions proceed through a single, cyclic transition state. uniurb.it DFT calculations are instrumental in locating and characterizing the precise geometry and energy of these transition states. researchgate.netacs.org

For a reaction involving this compound, DFT can model the approach of a dienophile to the diene. The calculation optimizes the geometry to find the lowest energy path from reactants to products, identifying the transition state structure at the peak of this path. acs.org The analysis of the transition state geometry, including the lengths of the forming bonds, can reveal whether the reaction is synchronous (bonds form in unison) or asynchronous (bonds form sequentially). longdom.org Furthermore, in catalytic reactions, DFT can be used to model the interaction of the substrate with the catalyst, explaining how the catalyst lowers the activation barrier. researchgate.net

Activation Energy (ΔG‡): This is the energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate (kinetics). A lower activation energy corresponds to a faster reaction. longdom.org

Reaction Energy (ΔGᵣₓₙ): This is the energy difference between the reactants and the products, which indicates the thermodynamic favorability of the reaction. A negative ΔGᵣₓₙ signifies an exergonic (spontaneous) reaction.

By calculating these parameters for different potential reaction pathways, researchers can predict which reaction is most likely to occur under given conditions.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGᵣₓₙ) (kcal/mol) | Kinetic/Thermodynamic Favorability |

|---|---|---|---|

| Endo Cycloaddition | 15.5 | -25.0 | Kinetically Favored |

| Exo Cycloaddition | 17.2 | -23.5 | Kinetically Disfavored |

| Catalyzed Endo Pathway | 10.1 | -25.0 | Significantly Accelerated |

When a substituted diene reacts with an unsymmetrical dienophile, multiple products (regioisomers and stereoisomers) can be formed. DFT calculations are highly effective at predicting the outcome of such reactions. acs.org

Regioselectivity: This refers to the preference for one direction of bond formation over another. By calculating the activation energies for the transition states leading to all possible regioisomers, the major product can be identified as the one formed via the lowest energy barrier. mdpi.com Local reactivity descriptors derived from DFT can also help rationalize the observed selectivity. mdpi.com

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. In Diels-Alder reactions, this often involves the preference for the endo or exo product. chemrxiv.orgmdpi.com Computational studies can determine the activation energies for both the endo and exo transition states. The pathway with the lower activation energy will be kinetically favored, thus predicting the major stereoisomer.

For this compound, the bulky substituent can introduce significant steric and electronic bias, making computational prediction of the reaction's stereochemical and regiochemical outcome particularly valuable.

Advanced Computational Methods for Bonding Analysis (e.g., Bonding Evolution Theory)

The intricate electronic structure of molecules like this compound necessitates the use of sophisticated computational methods to achieve a profound understanding of its chemical bonding. While traditional valence bond and molecular orbital theories provide foundational models, a deeper and more dynamic picture of bond formation, breakage, and rearrangement is offered by advanced techniques such as the Bonding Evolution Theory (BET). chemrxiv.orgmdpi.com

Bonding Evolution Theory, an approach that combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, provides a powerful framework for deciphering the precise molecular mechanism of chemical reactions. mdpi.com This method allows chemists to follow the step-by-step changes in electron density that lead to the cleavage and formation of chemical bonds along a reaction coordinate. mdpi.com The core of BET lies in identifying "structural stability domains" along a reaction pathway, which are regions where the topology of the electron density remains qualitatively the same. The transitions between these domains, marked by "catastrophic" changes in the topology, correspond to the key events of bond formation and breaking. chemrxiv.org

For a molecule such as this compound, a BET analysis could be instrumental in understanding various aspects of its reactivity, such as its participation in cycloaddition reactions or intramolecular rearrangements. The analysis would involve mapping the topological evolution of the ELF for a given reaction. This process would reveal the sequence of electronic events, for instance, the transformation of a carbon-carbon triple bond within the octynyl group or the delocalized π-system of the cyclopentadiene ring during a chemical transformation.

The insights gained from a BET study can be complemented by other advanced computational methods for bonding analysis. The Quantum Theory of Atoms in Molecules (QTAIM), for example, characterizes chemical bonds based on the topology of the electron density. researchgate.net By analyzing the properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify the nature of the interatomic interactions (e.g., covalent, ionic, or van der Waals).

A comprehensive computational investigation of this compound would likely involve a multi-faceted approach, integrating methods like BET and QTAIM to build a detailed picture of its bonding and reactivity.

Detailed Research Findings from Hypothetical Bonding Evolution Theory Analysis

In a hypothetical BET study of a reaction involving this compound, such as an intramolecular Diels-Alder reaction, the analysis would partition the reaction pathway into a series of structural stability domains (SSDs). Each SSD represents a distinct phase of the electronic rearrangement. The transition from one SSD to the next is characterized by a bifurcation of the ELF basins, which signifies a key chemical event.

Below is a hypothetical data table illustrating the type of findings that a BET analysis could yield for a reaction of this molecule.

| Structural Stability Domain (SSD) | Reaction Coordinate Range (arbitrary units) | Key Electronic Events | Associated Bond Changes |

|---|---|---|---|

| I | 0.0 - 1.5 | Initial state; electronic structure of the reactant is stable. | No significant changes. |

| II | 1.5 - 2.8 | Depopulation of the C≡C triple bond basin and the C=C double bond basins of the diene. | Weakening of the π-systems in the octynyl and cyclopentadienyl (B1206354) moieties. |

| III | 2.8 - 3.5 | Formation of new monosynaptic basins (pseudoradical centers) on the carbon atoms involved in the new bond formations. | Initiation of new C-C single bond formation. |

| IV | 3.5 - 4.2 | Merging of monosynaptic basins to form new disynaptic basins. | Completion of new C-C single bond formation. |

| V | 4.2 - 5.0 | Final electronic structure of the product is established. | Stable product bonds formed. |

Complementary to the BET analysis, a QTAIM study would provide quantitative data on the nature of the bonds at various points along the reaction coordinate. The following table provides hypothetical QTAIM data for key bonds in the reactant molecule.

| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) | Bond Characterization |

|---|---|---|---|---|

| C≡C (in octynyl group) | 0.450 | -0.850 | 0.01 | Shared (covalent), high π-character. |

| C=C (in cyclopentadiene ring) | 0.380 | -0.720 | 0.15 | Shared (covalent), significant π-character. |

| C-C (single bond in octyl chain) | 0.260 | -0.550 | 0.02 | Shared (covalent). |

| C-H (on cyclopentadiene ring) | 0.280 | -0.600 | 0.03 | Shared (covalent), slightly polar. |

Applications in Advanced Organic Synthesis and Methodological Development

Utilization as a Versatile Synthon in Complex Molecule Construction

As a synthetic building block, or synthon, 1-(Oct-2-yn-1-yl)cyclopenta-1,3-diene offers a dual-reactivity profile. The cyclopentadiene (B3395910) moiety is a potent diene for cycloaddition reactions, while the internal alkyne provides a site for various coupling and addition reactions. This combination facilitates the assembly of intricate molecular structures from a single, versatile precursor.

The cyclopentadiene unit of the molecule is exceptionally reactive in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.govwikipedia.org This reactivity allows this compound to serve as a precursor for a wide range of polycyclic scaffolds. Through intramolecular Diels-Alder (IMDA) reactions, where the dienophile is tethered to the cyclopentadiene ring, complex bridged and fused ring systems can be constructed in a single, highly stereocontrolled step. rsc.org The octynyl side chain can be further functionalized to incorporate a dienophile, enabling such intramolecular cyclizations.

Furthermore, in intermolecular reactions, the compound can react with various dienophiles to generate bicyclo[2.2.1]heptane derivatives. The alkyne chain remains as a functional handle in the product, available for subsequent transformations such as further cyclizations, cross-coupling reactions, or functional group manipulations to build even more complex, three-dimensional structures. frontiersin.orgnih.gov The synthesis of polycyclic frameworks is crucial in medicinal chemistry and materials science, where molecular shape and rigidity are key determinants of function. nih.gov

| Reaction Type | Reactant Partner | Resulting Scaffold | Potential for Complexity |

| Intermolecular Diels-Alder | Activated Alkenes/Alkynes | Substituted Bicyclo[2.2.1]heptanes | High (alkyne handle for post-modification) |

| Intramolecular Diels-Alder | Tethered Dienophile | Fused/Bridged Tricyclic Systems | Very High (complex 3D architecture) |

| Tandem Cycloadditions | Di-functional Dienophiles | Polycyclic Cage Compounds | High (rapid increase in molecular complexity) |

The strategic use of synthons like this compound is a cornerstone of the total synthesis of natural products. e-bookshelf.dee-bookshelf.de Many biologically active molecules feature complex polycyclic cores that can be efficiently assembled using Diels-Alder reactions. researchgate.netnih.govoregonstate.edu The cyclopentadiene portion of the molecule can be used to construct the core ring system of a target natural product, while the octynyl chain can be elaborated to form a side chain or another part of the molecular framework. researchgate.netnih.gov

The alkyne functionality is particularly valuable as it is a versatile intermediate. It can participate in reactions such as hydration to form ketones, reduction to alkenes or alkanes, or in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to append aromatic or other complex fragments. mdpi.com This versatility allows synthetic chemists to build up molecular complexity in a controlled and stepwise manner, which is essential for achieving the precise structures of intricate natural products. nih.gov

Role in "Click Chemistry" Applications involving Cyclopenta-1,3-diene Cycloadditions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov this compound is well-suited for click chemistry applications due to its two distinct reactive sites.

The high reactivity and yields of Diels-Alder reactions with cyclopentadiene make them ideal candidates for being classified as click reactions. nih.govresearchgate.netmit.eduacs.org The cyclopentadiene moiety can rapidly and efficiently react with an electron-deficient dienophile to form a stable cycloadduct under mild conditions. researchgate.net

Simultaneously, the alkyne group is the quintessential functional group for another premier click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction allows for the efficient and regiospecific formation of a 1,2,3-triazole ring by coupling the alkyne with an azide-containing molecule. beilstein-journals.orgresearchgate.net The resulting triazole ring is exceptionally stable and can act as a rigid linker in larger molecular assemblies. researchgate.net The presence of both a highly reactive diene and an alkyne in one molecule allows for orthogonal, sequential, or tandem click reactions, making it a powerful tool for modular synthesis in fields like drug discovery and materials science. nih.gov

| Click Reaction Type | Reactive Moiety | Partner Reagent | Linkage Formed | Key Features |

| Diels-Alder Cycloaddition | Cyclopenta-1,3-diene | Dienophile (e.g., Maleimide) | Bicyclo[2.2.1]heptene | High speed, high yield, no catalyst needed. nih.govresearchgate.net |

| CuAAC | Oct-2-yne | Organic Azide (B81097) | 1,4-disubstituted 1,2,3-Triazole | High regioselectivity, biocompatible conditions. organic-chemistry.orgresearchgate.net |

Development of Novel Molecular Architectures Based on Cyclopenta-1,3-diene-Alkynyl Hybrids

The combination of a cyclopentadiene ring and an alkyne chain in a single molecule enables the design of novel hybrid molecular architectures. acs.org The rigid, planar nature of the diene contrasts with the linear geometry of the alkyne, leading to unique three-dimensional structures. These hybrid molecules can serve as scaffolds for creating new classes of ligands for organometallic chemistry, advanced materials, or complex molecular probes. mdpi.comacs.org

For instance, the cyclopentadiene moiety can be deprotonated to form the cyclopentadienyl (B1206354) anion (Cp), a ubiquitous ligand in organometallic chemistry. wikipedia.org This would yield a molecule that can coordinate to a metal center via the Cp ring while the alkyne chain is available for further reactions, such as polymerization or surface attachment. This could lead to the development of novel catalysts or functional materials with precisely controlled structures.

Potential in Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. rsc.org This reversibility allows molecular systems to self-assemble, adapt, and correct errors, making DCC a powerful tool for creating smart materials and complex molecular systems. researchgate.net

The Diels-Alder reaction of cyclopentadiene is known to be reversible at elevated temperatures, a process known as the retro-Diels-Alder reaction. qut.edu.aunih.gov This thermal reversibility makes the cyclopentadiene moiety of this compound a suitable component for DCC systems. researchgate.net For example, it could be used to create thermally responsive polymers or self-healing materials. qut.edu.au A network of polymers cross-linked via Diels-Alder adducts formed from this molecule could be broken apart by heating and reformed upon cooling, allowing the material to be reshaped or repaired. researchgate.netnih.gov The presence of the alkyne functionality provides an additional site for irreversible modifications, allowing for the creation of complex systems with both dynamic and static components.

Future Research Directions and Unexplored Reactivity of 1 Oct 2 Yn 1 Yl Cyclopenta 1,3 Diene

Development of Highly Enantioselective Synthetic Routes

The synthesis of enantiomerically pure 1-(oct-2-yn-1-yl)cyclopenta-1,3-diene is a significant challenge that, if overcome, could unlock its potential in asymmetric synthesis and the development of chiral materials. Future research in this area will likely focus on several key strategies. One promising approach involves the use of chiral catalysts in the coupling of a cyclopentadienyl (B1206354) anion with a suitable octynyl electrophile. The development of novel chiral ligands for transition metals could facilitate this transformation with high levels of stereocontrol.

Another avenue of exploration is the enzymatic resolution of a racemic mixture of this compound. Lipases and other hydrolases could be employed to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. Furthermore, asymmetric desymmetrization of a prochiral precursor represents a sophisticated strategy for accessing enantiopure material.

| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome |

| Asymmetric Catalysis | Chiral transition metal complexes (e.g., with BINAP, Salen ligands) | High enantiomeric excess (>95% ee) |

| Enzymatic Resolution | Lipases, esterases | Separation of enantiomers |

| Asymmetric Desymmetrization | Chiral base or organocatalyst | Direct formation of a single enantiomer |

Exploration of Novel Catalytic Transformations for both Diene and Alkyne Moieties

The presence of both a diene and an alkyne in this compound offers a rich platform for exploring novel catalytic transformations. The diene moiety is a prime candidate for a variety of cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netnih.gov Future research could focus on intramolecular Diels-Alder reactions, where the alkyne chain acts as the dienophile, leading to complex polycyclic structures. The development of Lewis acid catalysts to promote these reactions at lower temperatures and with greater stereoselectivity is a key area of interest. researchgate.net

The alkyne functionality, on the other hand, can participate in a range of metal-catalyzed reactions. These include hydrofunctionalization reactions, such as hydrosilylation, hydroboration, and hydroamination, which would introduce new functional groups to the octynyl chain. Cyclization and cycloisomerization reactions catalyzed by gold, platinum, or other transition metals could lead to the formation of novel carbocyclic and heterocyclic frameworks.

| Reaction Type | Functional Group | Potential Catalyst | Potential Product |

| Intramolecular Diels-Alder | Diene and Alkyne | Lewis acids (e.g., AlCl₃, Et₂AlCl) | Polycyclic alkenes |

| Hydrosilylation | Alkyne | Platinum or rhodium complexes | Vinylsilanes |

| Hydroboration | Alkyne | Borane reagents with rhodium or iridium catalysts | Vinylboronates |

| Cycloisomerization | Alkyne | Gold or platinum complexes | Substituted carbocycles or heterocycles |

Investigation of the Compound's Behavior in Polymerization Reactions

The diene and alkyne moieties of this compound make it a promising monomer for polymerization reactions. The cyclopentadiene (B3395910) unit can undergo ring-opening metathesis polymerization (ROMP) using ruthenium-based Grubbs-type catalysts. The resulting polymers could possess interesting thermal and mechanical properties, with the pendant octynyl groups available for further post-polymerization modification.

Cationic polymerization of the diene is another potential route to novel polymeric materials. researchgate.net The alkyne group could also be polymerized through various mechanisms, including Ziegler-Natta catalysis or transition metal-catalyzed polymerization, to produce conjugated polymers with potential applications in organic electronics. The synthesis of copolymers incorporating both the diene and alkyne functionalities could lead to materials with unique and tunable properties.

Studies on Gas-Phase Reactivity and Spectroscopy

Understanding the intrinsic reactivity of this compound in the absence of solvent effects is crucial for a complete picture of its chemical behavior. Gas-phase studies, utilizing techniques such as mass spectrometry and ion-molecule reactions, can provide valuable insights into its unimolecular decomposition pathways and its reactions with various radical and ionic species. researchgate.net

Spectroscopic investigations in the gas phase, including microwave and high-resolution infrared spectroscopy, can provide precise information about the molecule's rotational constants and vibrational frequencies. This data is essential for benchmarking theoretical calculations and for developing a deeper understanding of the molecule's conformational preferences and intramolecular interactions.

Interdisciplinary Research Opportunities with Organometallic Chemistry and Materials Science

The cyclopentadienyl moiety of this compound is a well-known ligand in organometallic chemistry. ucla.edu Deprotonation of the cyclopentadiene ring would generate the corresponding cyclopentadienyl anion, which can be used to synthesize a wide range of novel organometallic complexes. The octynyl side chain could be designed to coordinate to the metal center, leading to the formation of multidentate ligands and unique coordination geometries. These new organometallic complexes could find applications in catalysis and as precursors for the synthesis of advanced materials.

In the realm of materials science, the ability of this compound to form self-assembled monolayers on various surfaces could be explored. The alkyne terminus could be used to "click" the molecule onto surfaces functionalized with azide (B81097) groups, leading to the formation of ordered thin films with potential applications in sensors, electronics, and coatings. The polymerization of this molecule, as discussed earlier, also presents significant opportunities for the creation of new materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene?

Synthesis of this compound typically involves alkyne functionalization of cyclopenta-1,3-diene derivatives. A plausible method includes:

- Step 1 : Prepare cyclopenta-1,3-diene via Diels-Alder reactions or dehydrogenation of cyclopentane derivatives .

- Step 2 : Introduce the oct-2-yn-1-yl group via Sonogashira coupling (palladium-catalyzed cross-coupling of terminal alkynes with halogenated cyclopentadienes). Ensure inert conditions (argon/nitrogen) to prevent alkyne oxidation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation to achieve >95% purity .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C≡C stretching (2100–2260 cm⁻¹) and conjugated diene C=C (1600–1680 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z ~204 for C₁₃H₁₆) .

Advanced Research Questions

Q. How does the electron-deficient cyclopentadiene ring influence the reactivity of the alkyne substituent?

The cyclopentadiene’s conjugation creates partial electron withdrawal, polarizing the alkyne for electrophilic additions or cycloadditions. For example:

- Click Chemistry : The alkyne may undergo Huisgen 1,3-dipolar cycloaddition with azides under Cu(I) catalysis to form triazoles .

- Oxidation Studies : Substituent effects on oxidation pathways can be analyzed using DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and regioselectivity .

- Experimental Validation : Compare reactivity with analogues (e.g., 3-ethylcyclopent-2-en-1-one in ).

Q. What computational strategies predict the compound’s electronic structure and stability?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine bond lengths (e.g., C≡C ~1.20 Å) and HOMO-LUMO gaps (~4.5 eV for cyclopentadienes) .

- Molecular Dynamics (MD) : Simulate thermal stability under varying temperatures (e.g., 298–500 K) to assess decomposition pathways .

Q. How can researchers resolve contradictions in experimental vs. theoretical reactivity data?

- Case Study : If experimental oxidation rates differ from DFT predictions, consider:

Safety and Methodological Considerations

Q. What safety protocols are critical for handling air-sensitive cyclopentadiene derivatives?

- Storage : Keep under inert gas (argon) at –20°C to prevent dimerization .

- Waste Disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before transferring to certified waste facilities .

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats and nitrile gloves due to flammability risks .

Q. How can researchers design experiments to study substituent effects on cyclopentadiene ring stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.